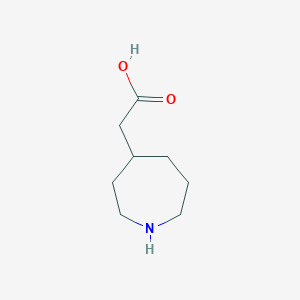
1-Chloro-3,6-difluoro-2-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-3,6-difluoro-2-nitrobenzene is an aromatic compound that belongs to the class of nitrobenzenes. It is characterized by the presence of chlorine, fluorine, and nitro groups attached to a benzene ring. This compound is of significant interest in various fields of chemistry due to its unique chemical properties and reactivity.
Méthodes De Préparation
The synthesis of 1-Chloro-3,6-difluoro-2-nitrobenzene can be achieved through several synthetic routes. One common method involves the nitration of 1-chloro-3,6-difluorobenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield of the desired product. These methods often require precise control of temperature, pressure, and reactant concentrations to achieve high efficiency and purity.
Analyse Des Réactions Chimiques
1-Chloro-3,6-difluoro-2-nitrobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Oxidation Reactions: Although less common, the compound can undergo oxidation reactions where the nitro group is further oxidized to form nitroso or other higher oxidation state derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields 1-chloro-3,6-difluoro-2-aminobenzene.
Applications De Recherche Scientifique
1-Chloro-3,6-difluoro-2-nitrobenzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique reactivity makes it a valuable intermediate in the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitroaromatic compounds. It serves as a model substrate to investigate the mechanisms of nitroreductase enzymes.
Medicine: Derivatives of this compound are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is employed in the manufacture of specialty chemicals and materials, where its unique chemical properties are leveraged to achieve desired product characteristics.
Mécanisme D'action
The mechanism by which 1-Chloro-3,6-difluoro-2-nitrobenzene exerts its effects is primarily through its interactions with nucleophiles and electrophiles. The presence of electron-withdrawing groups (chlorine, fluorine, and nitro) on the benzene ring makes it highly reactive towards nucleophilic substitution reactions. The nitro group, in particular, can undergo reduction to form reactive intermediates that participate in further chemical transformations.
Molecular targets and pathways involved in its action include interactions with enzymes that catalyze the reduction of nitro groups, leading to the formation of amino derivatives
Comparaison Avec Des Composés Similaires
1-Chloro-3,6-difluoro-2-nitrobenzene can be compared with other similar compounds such as:
1-Chloro-2,4-difluoro-3-nitrobenzene: This compound has a similar structure but differs in the position of the fluorine atoms. It exhibits different reactivity and applications due to the variation in electronic distribution on the benzene ring.
1-Chloro-2-nitrobenzene: Lacking fluorine atoms, this compound has different chemical properties and reactivity. It is less reactive towards nucleophilic substitution compared to its fluorinated counterparts.
3,4-Difluoronitrobenzene: This compound lacks the chlorine atom and has different substitution patterns, leading to variations in its chemical behavior and applications.
Propriétés
IUPAC Name |
2-chloro-1,4-difluoro-3-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF2NO2/c7-5-3(8)1-2-4(9)6(5)10(11)12/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFUXVVKNMLAYSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)[N+](=O)[O-])Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2,3-Diphenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B13154282.png)
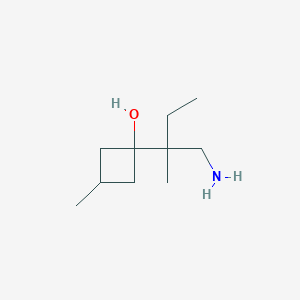
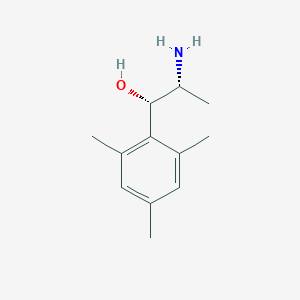
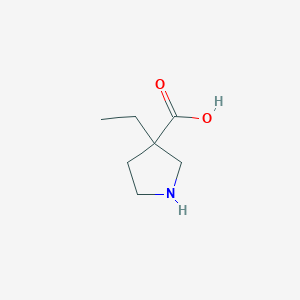
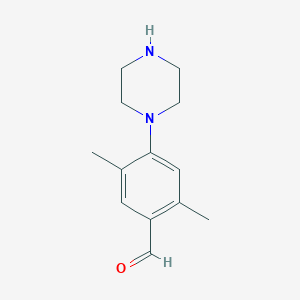
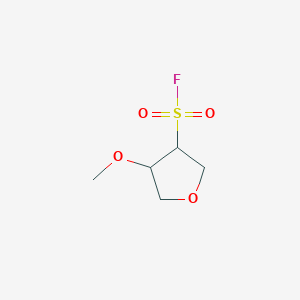
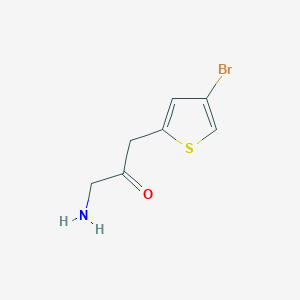




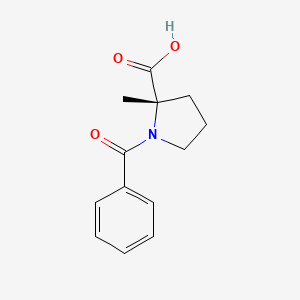
![Disodium[4-(sulfanidylmethanethioyl)piperazine-1-carbothioyl]sulfanide](/img/structure/B13154373.png)
